molecular formula C33H26F6FeNOP B6290453 N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide CAS No. 2131816-17-4

N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide

Cat. No.: B6290453
CAS No.: 2131816-17-4
M. Wt: 653.4 g/mol
InChI Key: ULVVCTGUBNEAGV-KHZPMNTOSA-N
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Description

N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide is a complex organometallic compound that combines the unique properties of ferrocene, phosphine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide typically involves multiple steps:

    Formation of the Ferrocenyl Phosphine Ligand: The initial step involves the synthesis of the ferrocenyl phosphine ligand. This can be achieved by reacting ferrocene with chlorodiphenylphosphine in the presence of a base such as sodium hydride.

    Coupling with the Benzamide Derivative: The ferrocenyl phosphine ligand is then coupled with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide can undergo various types of chemical reactions:

    Oxidation: The ferrocene moiety can be oxidized to form ferricenium ions.

    Reduction: The compound can be reduced under specific conditions, affecting the ferrocenyl and phosphine groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of ferricenium ions.

    Reduction: Formation of reduced ferrocenyl and phosphine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide has several scientific research applications:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers and molecular electronics.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide involves its interaction with molecular targets through its ferrocenyl, phosphine, and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl group can participate in redox reactions, while the phosphine group can coordinate with metal ions, influencing catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-benzamide: Lacks the trifluoromethyl groups, resulting in different electronic properties.

    N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-dimethylbenzamide: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and stability.

Uniqueness

N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly useful in applications requiring robust and highly reactive compounds.

Properties

InChI

InChI=1S/C28H21F6NOP.C5H5.Fe/c29-27(30,31)21-15-20(16-22(17-21)28(32,33)34)26(36)35-25(19-9-7-8-10-19)18-37(23-11-3-1-4-12-23)24-13-5-2-6-14-24;1-2-4-5-3-1;/h1-17,25H,18H2,(H,35,36);1-5H;/t25-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVVCTGUBNEAGV-KHZPMNTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(CC(C2=CC=C[CH]2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C[C@H](C2=CC=C[CH]2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F6FeNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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